2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide
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Overview
Description
This compound belongs to the class of benzoxazinoids, which are known to exhibit antimicrobial, antifeedant, and anti-insecticidal effects . They are involved in the interaction of plants with other plants, insects, or microorganisms .
Synthesis Analysis
The synthesis of such compounds often involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound involves a 1,4-benzoxazine ring fused to an arene scaffold . It is a derivative of 3,4-dihydro-2H-1,4-benzoxazines and can exist in 2-oxo, 3-oxo, and 2,3-dioxo forms .Chemical Reactions Analysis
The chemical reactions involving this compound often involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Scientific Research Applications
Synthesis of 3,4-Dihydro-3-oxo-2H-1,4-Benzoxazines
This compound is used in the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
Pesticidal Applications
Aryl-fused 1,4-oxazine derivatives, which include this compound, have been studied due to their pesticidal properties . They have shown promising antifeedant and antifungal activities .
Pharmacological Applications
In addition to pesticidal applications, these aryl-fused 1,4-oxazine derivatives have also been studied for their pharmacological activities . However, the specific pharmacological applications of this compound are not detailed in the available sources.
Development of Efficient Synthetic Strategies
The promising biological properties of 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives have encouraged the development of efficient synthetic strategies . This compound plays a crucial role in these strategies .
Research in Microwave Chemistry
This compound is also used in microwave chemistry, specifically in the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines . Microwave heating is necessary to induce the annulation reaction, especially for acyclic intermediates bearing an electron-withdrawing group .
Intramolecular Suzuki-Miyaura Reaction
This compound could potentially be used in the intramolecular Suzuki-Miyaura reaction, a type of carbon-carbon coupling reaction . This reaction is key in the formation of certain macrocycles .
Mechanism of Action
Future Directions
The promising biological properties of benzoxazinoids have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . Future research may focus on the development of novel and modern synthetic strategies used for the ring closure reactions involving transition metal catalysis, microwave-assistance, metal-free or solid-state processes .
properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c25-24(26,27)16-5-3-4-14(10-16)12-28-23(32)18-7-2-1-6-17(18)22(31)15-8-9-20-19(11-15)29-21(30)13-33-20/h1-11H,12-13H2,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTGRMJHWWDDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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